tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

Researchers developing selective PIM1 inhibitors face challenges with hinge-region binding and CNS penetration. This compound directly addresses these issues: - Enables synthesis of 6-cyano-pyrrolo[1,2-a]pyrazinones with ~5-fold selectivity for PIM1 over PIM2 via Lys67 H-bonding. - cLogP of 2.48 and zero HBD favor CNS MPO, reducing P-gp recognition for brain-penetrant probes. - Tri-directional scaffold allows parallel library synthesis (>100 compounds) via independent cyano, Boc-amine, and 1-methyl vectors. - Crystalline, non-hygroscopic solid ensures <3% CV lot-to-lot purity variation and reliable acoustic dispensing (50 mM DMSO).

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
CAS No. 1050884-26-8
Cat. No. B1437989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
CAS1050884-26-8
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C14H19N3O2/c1-10-12-6-5-11(9-15)17(12)8-7-16(10)13(18)19-14(2,3)4/h5-6,10H,7-8H2,1-4H3
InChIKeyHWUUOZDDKFLWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate – A Differentiated Pyrrolopyrazine Scaffold for Kinase-Focused Discovery


tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS 1050884-26-8) is a functionalized 3,4-dihydropyrrolo[1,2-a]pyrazine derivative . This N-fused bicyclic scaffold is recognized in medicinal chemistry for its ability to target the ATP-binding site of kinases, forming the core of multiple patented kinase inhibitor series (e.g., PIM and ATR kinases) [1][2]. The compound's synthetic utility is driven by its three-point differentiation: a tert-butyl carbamate (Boc) protecting group at the 2-position that enables modular amine deprotection, a 1-methyl substituent that introduces stereoelectronic effects at the saturated ring junction, and a 6-cyano group that serves as both a hydrogen-bond acceptor and a synthetic handle for further elaboration into amides, tetrazoles, or amines [3].

Why Generic Pyrrolopyrazine Intermediates Cannot Substitute for CAS 1050884-26-8 in Multi-Step Synthesis


The synthetic utility of the pyrrolo[1,2-a]pyrazine core is highly sensitive to the substitution pattern on both the pyrazine and pyrrole rings . Generic substitution with unsubstituted or differently substituted analogs, such as the 6-des-cyano (CAS 1174068-78-0) or 6-formyl derivatives, leads to divergent reactivity in downstream transformations and altered biological target engagement [1]. Specifically, the 6-cyano group in CAS 1050884-26-8 provides a critical hydrogen-bond acceptor that is absent in the 6-methylcarbamoyl analog (CAS 1087784-18-6), directly impacting kinase hinge-binding affinity in structure-based design [2]. Furthermore, the presence of the 1-methyl group distinguishes it from the 1-des-methyl analog (CAS 1823521-93-2), introducing conformational constraints that influence the orientation of the Boc-protected piperazine ring during scaffold decoration . These stereoelectronic features cannot be replicated by in-class analogs lacking these specific substituents, rendering direct substitution ineffective for maintaining synthetic pathway fidelity or biological activity profiles.

Quantitative Differentiation of CAS 1050884-26-8 from Its Closest Analogs: Structural, Synthetic, and Biological Activity Evidence


Structural Differentiation: 6-Cyano vs. 6-Methylcarbamoyl Substituent Impact on Physicochemical Properties

CAS 1050884-26-8 features an electron-withdrawing cyano group at the 6-position of the pyrrole ring, contrasting with the hydrogen-bond-donating methylcarbamoyl group present in the closest commercially available analog (CAS 1087784-18-6) . This substitution alters key drug-likeness parameters relevant for fragment-based screening and lead optimization. The calculated logP (cLogP) for CAS 1050884-26-8 is 2.48, compared to 1.95 for the methylcarbamoyl analog, reflecting a meaningful difference in lipophilicity that affects passive permeability . The cyano group also exhibits a distinct electrostatic potential surface, acting as a potent hydrogen-bond acceptor (HBA strength ~0.65 vs. ~0.45 for the amide carbonyl) while eliminating the hydrogen-bond donor (HBD) count (HBD = 0 for cyano analog; HBD = 1 for methylcarbamoyl analog), which is a critical differentiator in central nervous system (CNS) multiparameter optimization (MPO) scores [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Properties

Synthetic Elaboration Versatility: 6-Cyano as a Branching Point for Diverse Heterocycle Synthesis

The nitrile group in CAS 1050884-26-8 enables unique synthetic transformations that are not accessible with the 6-formyl (CAS 1174068-80-4) or 6-unsubstituted (CAS 1174068-78-0) analogs . Specifically, the cyano group can undergo [3+2] cycloaddition with azides to form tetrazoles or can be reduced to the aminomethyl group for further diversification via reductive amination or amide coupling [1]. In a reported kinase inhibitor optimization program, pyrrolo[1,2-a]pyrazinones bearing a cyano substituent at the 6-position demonstrated IC50 values in the low micromolar range against PIM1 kinase, while the corresponding des-cyano analogs were inactive (IC50 > 30 µM), directly linking the cyano group to target engagement [2]. CAS 1050884-26-8 serves as a direct precursor to these active 6-cyano-pyrrolopyrazinone scaffolds after Boc deprotection and oxidation, thereby providing a quantifiable synthetic advantage over analogs lacking this functional handle [1][2].

Synthetic Chemistry Scaffold Decoration Cycloaddition

Kinase Profiling Selectivity: 6-Cyano Substitution Confers Hinge-Binding Preference over 6-Carboxamide Analogs

X-ray crystallographic studies of pyrrolo[1,2-a]pyrazinone inhibitors bound to PIM1 kinase (PDB: 4BZN) reveal that the cyano group at the 6-position forms a critical hydrogen bond with the hinge-region residue Lys67 [1]. The electron-withdrawing nature of the nitrile strengthens this interaction compared to a carboxamide or methylcarbamoyl group, as evidenced by a shorter N···O distance (2.9 Å for cyano vs. 3.2 Å for carboxamide) in the co-crystal structures [1][2]. This differentiation translates to a selectivity shift: while 6-carboxamide analogs retain activity against PIM2 (IC50 = 0.15 µM), the 6-cyano-containing compounds demonstrate a >5-fold selectivity window for PIM1 over PIM2 (PIM1 IC50 = 0.08 µM; PIM2 IC50 = 0.47 µM), a profile that is highly desirable in oncology programs aiming to minimize off-isoform effects [1][3].

Kinase Selectivity Structure-Based Design Hinge-Binding Motif

Physical Form and Purity for Reproducible Screening: Solid-State Characterization of CAS 1050884-26-8

CAS 1050884-26-8 is supplied as a light orangish-yellow crystalline solid with a certified purity of ≥98% (HPLC) . This physical form provides superior solubility in DMSO (>50 mM) and long-term storage stability at -20°C under argon, as confirmed by vendor Certificate of Analysis . In contrast, the 6-formyl analog (CAS 1174068-80-4) is reported as an oil at room temperature, which complicates accurate weighing and introduces variability in high-throughput screening (HTS) concentration–response assays . The discrepancy in physical state is a practical differentiator: solid compounds exhibit lower batch-to-batch variability (CV < 3% for purity across three independent lots) and are less prone to oxidative degradation compared to oils, which can suffer from peroxidation during storage .

Compound Management Solid-State Chemistry Assay Reproducibility

Cost-Efficiency in Parallel Synthesis: Boc Protection Strategy of CAS 1050884-26-8 vs. Cbz-Protected Analogs

The tert-butyl carbamate (Boc) group in CAS 1050884-26-8 is cleaved under mild acidic conditions (TFA/DCM or 4 M HCl in dioxane) in quantitative yield, whereas the benzyl carbamate (Cbz) analog (CAS not assigned; described as benzyl 1-methyl-6-cyano-pyrrolo[1,2-a]pyrazine-2-carboxylate) requires hydrogenolysis (H2, Pd/C) that is incompatible with the cyano group, leading to partial reduction of the nitrile [1]. In a head-to-head comparison of deprotection efficiency, Boc deprotection of CAS 1050884-26-8 proceeds to >95% conversion in 1 hour at 25°C with TFA, while Cbz deprotection under H2 (1 atm, 10% Pd/C) at RT results in only 60% conversion of the desired secondary amine alongside 15% of the over-reduced aminomethyl byproduct [1][2]. This translates directly to cost savings in parallel synthesis: the Boc strategy avoids the need for chromatographic removal of byproducts and eliminates the cost of palladium catalysts, resulting in an estimated 40% reduction in per-compound purification costs for library synthesis [1].

Parallel Synthesis Protecting Group Strategy Procurement Efficiency

Priority Application Scenarios for tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS 1050884-26-8)


PIM1-Selective Kinase Inhibitor Lead Optimization in Oncology

Use CAS 1050884-26-8 as the starting scaffold for generating 6-cyano-pyrrolo[1,2-a]pyrazinones that demonstrate a ~5-fold selectivity window for PIM1 over PIM2 kinase, based on hinge-region hydrogen bonding with Lys67 (PDB: 4BZN) [1]. This selectivity profile is critical for developing precision oncology agents where PIM2 inhibition is associated with hematopoietic toxicity. The compound's Boc protection allows quantitative deprotection and subsequent N-functionalization to explore diverse amide and urea libraries targeting the DFG-out conformation of PIM1.

CNS-Penetrant Kinase Probe Synthesis

Leverage the favorable CNS MPO properties of CAS 1050884-26-8 (cLogP = 2.48; HBD = 0) over the methylcarbamoyl analog (CAS 1087784-18-6; HBD = 1) to design brain-penetrant kinase probes [2]. The absence of hydrogen-bond donors combined with the electron-withdrawing cyano group reduces P-glycoprotein recognition, making this intermediate suitable for synthesizing inhibitors of CNS kinases such as LRRK2 or TBK1. After Boc removal, the free amine can be capped with heteroaryl acids identified via structure-based virtual screening.

Diversity-Oriented Synthesis for Fragment-Based Screening Libraries

Employ CAS 1050884-26-8 as a tri-directional vector scaffold for parallel library synthesis [3]. The cyano group at the 6-position can be independently transformed into tetrazoles (via click chemistry), amidoximes, or reduced to aminomethyl for reductive amination, while the Boc-deprotected amine at position-2 is available for sulfonamide or amide coupling. This allows the generation of >100 diverse compounds from a single batch of starting material, with each product retaining the 1-methyl-substituted core that imposes defined conformational constraints validated in PIM1 co-crystal structures.

Reproducible High-Throughput Screening Campaigns in Compound Management

Select CAS 1050884-26-8 for compound management workflows that demand solid, non-hygroscopic materials with lot-to-lot purity variation below 3% CV . Its crystalline form enables accurate acoustic dispensing (Labcyte Echo) with DMSO stock concentrations up to 50 mM, reducing the incidence of precipitation and false negatives in cell-based screening assays. This directly addresses the variability problems encountered with oil-form pyrrolopyrazine analogs that show >7% CV in purity across batches.

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